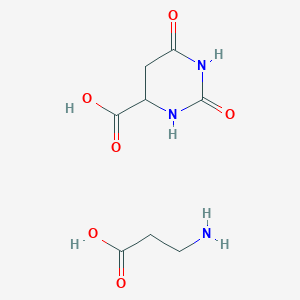

beta-Alanine Orotic acid salt

Description

Properties

Molecular Formula |

C8H13N3O6 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

3-aminopropanoic acid;2,6-dioxo-1,3-diazinane-4-carboxylic acid |

InChI |

InChI=1S/C5H6N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h2H,1H2,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |

InChI Key |

KJAPKUHFEPKNMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Beta-Alanine and Orotic Acid

The simplest method involves neutralizing beta-alanine with orotic acid in an aqueous medium. Beta-alanine (3-aminopropanoic acid) is dissolved in water, and orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is added stoichiometrically. The reaction proceeds under mild conditions (25–50°C, pH 6–7), yielding the salt after crystallization and filtration.

Key Parameters:

This method is favored for its simplicity but requires high-purity starting materials.

Acrylonitrile-Based Synthesis of Beta-Alanine

Beta-alanine is often synthesized via acrylonitrile ammonolysis, which involves two steps:

- Amination: Acrylonitrile reacts with ammonia to form β-aminopropionitrile.

$$

\text{CH}2=\text{CH}-\text{CN} + \text{NH}3 \rightarrow \text{H}2\text{N}-\text{CH}2-\text{CH}_2-\text{CN}

$$ - Hydrolysis: β-Aminopropionitrile is hydrolyzed under acidic or basic conditions to yield beta-alanine.

Challenges:

- Byproduct formation (e.g., acrylamide).

- Requires stringent pH control to minimize salt formation during neutralization.

Enzymatic and Microbial Methods

Enzymatic Conversion Using L-Aspartate α-Decarboxylase

Beta-alanine is synthesized enzymatically from L-aspartate via decarboxylation using L-aspartate α-decarboxylase (ADC). The enzyme is expressed in Escherichia coli or Bacillus subtilis, and the reaction occurs at 30–37°C and pH 6.5–7.5.

Optimized Conditions:

The product is then combined with orotic acid to form the salt.

Whole-Cell Biocatalysis

Engineered microbial strains (e.g., E. coli, Corynebacterium glutamicum) overexpressing ADC or nitrilase convert substrates like β-aminopropionitrile or L-aspartate into beta-alanine. For example:

- Alcaligenes sp. OMT-MY14 hydrolyzes β-aminopropionitrile to beta-alanine at 30°C.

- A tandem reaction system using Pseudomonas nitroreducens nitrilase eliminates byproducts, achieving 90% yield.

Fermentation-Based Production

Metabolically engineered strains utilize glucose to produce beta-alanine via the tricarboxylic acid (TCA) cycle and aspartate pathway. Key strategies include:

- Overexpressing phosphoenolpyruvate carboxylase (ppc) to enhance oxaloacetate flux.

- Knocking out lactate dehydrogenase (ldhA) to reduce carbon loss.

Performance Metrics:

| Strain | Substrate | Beta-Alanine Titer | Yield (g/g glucose) | |

|---|---|---|---|---|

| E. coli (engineered) | Glucose | 85.18 g/L | 0.24 | |

| B. subtilis | L-Aspartate | 146.7 g/L | 0.31 |

The beta-alanine is subsequently purified and reacted with orotic acid.

Synthesis of Orotic Acid

Orotic acid, a key component, is synthesized via:

- Condensation of Urea and Monoethyl Oxalate: Forms dihydroorotic acid, which is oxidized to orotic acid.

- Hydantoin Pathway: Carbamoyl aspartate is cyclized and rearranged to orotic acid.

Comparative Analysis of Preparation Methods

Table 1: Efficiency of Beta-Alanine Synthesis Routes

Table 2: Advantages and Limitations

Recent Advancements

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: Beta-Alanine and Orotic acid can undergo various oxidation and reduction reactions due to their functional groups.

Substitution: Both compounds can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Sodium dichromate, fuming sulfuric acid.

Reducing Agents: Various reducing agents can be used depending on the specific reaction conditions.

Major Products Formed:

Beta-Alanine Derivatives: Carnosine, anserine.

Orotic Acid Derivatives: Potassium orotate, ammonium orotate.

Scientific Research Applications

Nutritional Supplements

Performance Enhancement in Sports Nutrition

Beta-Alanine Orotic Acid Salt is primarily recognized for its role in enhancing athletic performance. Beta-alanine serves as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. This buffering action can delay fatigue and improve exercise performance. The addition of orotic acid may facilitate a gradual release of beta-alanine into the bloodstream, potentially minimizing side effects such as paresthesia commonly associated with direct beta-alanine supplementation .

Key Findings from Studies

- Systematic Review on Beta-Alanine Supplementation : A systematic review indicated that beta-alanine supplementation significantly improved exercise performance metrics across various studies, with an overall effect size of 0.39 (p = 0.01) favoring supplementation over placebo .

- High-Intensity Training : In a study involving high-intensity functional training, participants supplemented with beta-alanine showed significant improvements in vertical jump and power performance (p = 0.027) compared to controls .

Therapeutic Applications

Potential Health Benefits

Beyond sports nutrition, this compound may have therapeutic applications due to the individual properties of its components. Orotic acid has been shown to support metabolic functions and may play a role in conditions like orotic aciduria, where supplementation can help manage symptoms related to metabolic disorders .

Case Studies

- Orotic Aciduria Management : A case study documented the successful management of orotic aciduria through dietary adjustments and uridine supplementation, highlighting the importance of metabolic pathways involving orotic acid .

- Cardiac Protection : Research suggests that beta-alanine can enhance carnosine levels in cardiac tissues, potentially offering protective benefits against cardiac stressors .

Mechanism of Action

Beta-Alanine:

- Beta-Alanine is a rate-limiting precursor for carnosine synthesis. Carnosine acts as an acid buffer, antioxidant, and aids in muscle contraction .

Orotic Acid:

Comparison with Similar Compounds

Beta-Alanine Orotic Acid Salt vs. Sodium Orotate

Sodium orotate (NaOA), the sodium salt of orotic acid, is widely studied for its pharmacological properties. Key distinctions include:

- Applications : Sodium orotate is used in metal coordination complexes (e.g., Nd(III)-orotate) for anticancer research, demonstrating higher cytotoxicity than free orotic acid in vitro . In contrast, this compound targets athletic performance enhancement.

- Metabolic Effects: Sodium orotate reduces plasma cholesterol and uric acid in humans, similar to orotic acid alone .

- Safety : Orotic acid in high doses induces fatty liver in rodents , but beta-alanine’s inclusion may mitigate hepatic risks due to divergent metabolic pathways.

Data Table 1: Comparative Properties

This compound vs. Carnosine

Carnosine, a dipeptide of beta-alanine and histidine, shares functional overlap but differs structurally:

- Mechanism: Carnosine directly buffers intramuscular pH, while this compound provides substrate for carnosine synthesis. The orotic acid component may enhance nucleotide resynthesis during recovery.

- Efficacy: Beta-alanine supplementation increases muscle carnosine by 40–80%, improving high-intensity exercise capacity . Orotic acid’s role in ATP regeneration could synergize with beta-alanine’s buffering effects.

- Safety: Carnosine is well-tolerated, whereas orotic acid’s hepatic risks necessitate dose moderation in the salt form .

This compound vs. Metal-Orotate Complexes

Metal-orotate complexes (e.g., Nd(III)-orotate) exhibit distinct biological activities:

- Pharmacology : Nd(III)-orotate shows potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via DNA interaction, unlike this compound .

- Bioavailability : Metal complexes often have lower absorption due to large molecular sizes, whereas this compound is optimized for rapid uptake in supplements.

Data Table 2: Cytotoxicity Comparison

| Compound | Cell Line (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| Nd(III)-Orotate | HeLa: 12.5; MCF-7: 18 | DNA binding, apoptosis induction | |

| This compound | N/A | Lactic acid buffering, endurance |

This compound vs. Orotic Acid Alone

- Metabolic Impact : Orotic acid alone disrupts lipid transport, causing fatty liver in mammals, and reduces serum cholesterol in humans . This compound’s primary effects are exercise-related, though its orotic acid component may still influence purine/pyrimidine balance.

- Dosage : Supplemental this compound (e.g., 1.6–3.2 g/day) uses lower orotic acid doses than clinical studies (6 g/day), reducing hepatic risks .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing beta-alanine orotic acid salt, and how can its purity and structural integrity be verified?

- Methodological Answer : this compound can be synthesized by reacting orotic acid (or its sodium salt) with beta-alanine in aqueous solutions under controlled pH and temperature. For example, indium(III)-orotate complexes are synthesized by mixing metal salts with orotic acid ligands in a 1:3 molar ratio at 25°C, followed by precipitation and filtration . Structural integrity is verified using vibrational spectroscopy (IR/Raman) to confirm binding modes between the carboxylate groups of orotic acid and the metal or amino acid component. NMR crystallography and X-ray diffraction are recommended for resolving hydration states and crystalline arrangements .

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying orotic acid derivatives in urine, plasma, or dried blood spots, with a detection limit <2 µM and minimal derivatization requirements . High-resolution ¹H-NMR spectroscopy complements this by identifying metabolic perturbations (e.g., lipid profiles or nucleotide synthesis intermediates) in tissues, as demonstrated in rat models of orotic acid-induced fatty liver . For structural dynamics, solid-state NMR crystallography resolves hydration states and ion-channel interactions in crystalline salts .

Q. What metabolic pathways link orotic acid to beta-alanine, and how can isotopic labeling trace these conversions?

- Methodological Answer : Orotic acid is metabolized via the pyrimidine pathway, where dihydrouracil is converted to β-alanine by β-ureidopropionase . Isotopic labeling (e.g., ¹³C or ¹⁵N tracers) can track this conversion in vitro using liver homogenates or cell cultures. For example, plant tissue studies using aspartic acid-U-C¹⁴ showed no β-alanine synthesis, suggesting species-specific pathways . Stable isotope-resolved metabolomics (SIRM) combined with LC-MS/MS can quantify flux rates in urea cycle disorders or muscle metabolism studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between gene expression data and metabolic flux analysis in studies of this compound?

- Methodological Answer : Integrate transcriptomic and metabolomic datasets using multivariate analysis (e.g., PCA or PLS-DA) to identify co-varying pathways. For example, Kyoto and Wistar rats showed strain-specific lipid metabolism discrepancies under orotic acid treatment, resolved by correlating stearoyl-CoA desaturase 1 (SCD1) gene expression with ¹H-NMR-derived lipid profiles . Bootstrapping statistical methods validate these correlations, while pathway enrichment tools (e.g., KEGG, MetaCyc) contextualize findings .

Q. What are the challenges in applying NMR crystallography to determine the structural dynamics of this compound in different hydration states?

- Methodological Answer : Hydration states (e.g., monohydrate vs. octahydrate) alter ion coordination and crystallographic symmetry, complicating NMR assignments. For magnesium orotate octahydrate, water molecules in ion-associated positions and channels require dynamic nuclear polarization (DNP) or ¹⁷O NMR to resolve hydrogen-bonding networks . Solid-state DFT calculations combined with experimental chemical shifts improve accuracy but demand high computational resources .

Q. How do strain-specific metabolic responses in animal models affect the interpretation of this compound’s role in lipid metabolism?

- Methodological Answer : Strain differences (e.g., Kyoto vs. Wistar rats) highlight genetic modifiers of orotic acid-induced fatty liver. Kyoto rats showed elevated hepatic triglycerides and phospholipids due to upregulated fatty acid synthase (FASN) and SCD1, validated by qPCR and lipidomics . To mitigate bias, use isogenic strains or CRISPR-edited models, and apply meta-analysis frameworks to reconcile conflicting datasets .

Q. What statistical approaches are recommended for analyzing co-varying transcriptional and metabolic datasets?

- Methodological Answer : Use weighted gene co-expression network analysis (WGCNA) to cluster genes and metabolites with similar temporal patterns . For example, bootstrapped Pearson correlations in rat liver studies linked stress-response genes (e.g., HSP70) to altered methyl donor metabolism. Machine learning models (e.g., random forests) prioritize key variables, while false discovery rate (FDR) corrections reduce Type I errors .

Q. How does the presence of competing metabolic pathways influence the interpretation of orotic acid supplementation studies?

- Methodological Answer : Orotic acid competes with purine synthesis for carbamoyl phosphate, leading to paradoxical effects in urea cycle disorders. In OTC deficiency, carbamoyl phosphate shunting into pyrimidine synthesis elevates orotic acid and β-alanine, detectable via urinary LC-MS/MS . Kinetic modeling (e.g., COPASI) quantifies flux partitioning, while dual-isotope tracing (¹³C-glucose + ¹⁵N-aspartate) dissects pathway crosstalk in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.